![molecular formula C14H13NO4S2 B2403100 4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 300826-67-9](/img/structure/B2403100.png)
4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Description
4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C14H13NO4S2 and its molecular weight is 323.38. The purity is usually 95%.
BenchChem offers high-quality 4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
One study developed a preparative procedure for the synthesis of thiazolidinone derivatives, showcasing moderate antitumor activity against malignant tumor cells. The UO31 renal cancer cell line was notably sensitive to these compounds, indicating their potential in cancer research (Horishny & Matiychuk, 2020).
Antimicrobial Properties
Thiazolidinone derivatives have been synthesized and evaluated for antimicrobial activities. One study highlighted the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives, which exhibited promising antimicrobial activities against various bacterial and fungal pathogens (Gouda et al., 2010).
Synthesis and Biological Activity
The synthesis of novel thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide has been described, along with discussions on their structural assignment, stereochemistry, and biological assays. These compounds offer insights into the design of new molecules with potential biological activities (Rahman et al., 2005).
Photodynamic Therapy Application
A study on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups highlighted their potential for photodynamic therapy applications. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemiluminescence and Analytical Applications
The base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes was explored, with findings relevant to analytical chemistry, particularly in light generation and sensing applications (Watanabe et al., 2010).
properties
IUPAC Name |
4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-10-4-1-3-9(7-10)8-11-13(19)15(14(20)21-11)6-2-5-12(17)18/h1,3-4,7-8,16H,2,5-6H2,(H,17,18)/b11-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEAQCYWZIQXRU-FLIBITNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.